8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 900287-11-8
Cat. No.: VC4317200
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900287-11-8 |
|---|---|
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.42 |
| IUPAC Name | 6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C20H21N5O3/c1-12(2)10-24-18(26)16-17(22(4)20(24)27)21-19-23(16)11-13(3)25(19)14-6-8-15(28-5)9-7-14/h6-9,11H,1,10H2,2-5H3 |
| Standard InChI Key | VFELXGBQWKGZNF-UHFFFAOYSA-N |
| SMILES | CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=C)C)C |
Introduction
The compound 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule belonging to the class of imidazo[2,1-f]purines. It is characterized by its unique structure, which includes a methoxyphenyl group and a dimethyl substitution on the purine ring. This compound is cataloged under the Chemical Abstracts Service (CAS) number 877644-04-7 and falls within the broader category of purine derivatives, known for their biological significance in pharmacology and biochemistry.
Synthesis and Chemical Behavior
The synthesis of 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not extensively documented, similar compounds in the imidazo[2,1-f]purine family are often synthesized through methods requiring careful control of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions
-
The chemical behavior of this compound can be explored through various reactions typical of purine derivatives, which are essential for understanding how modifications to the structure can influence activity and stability.
Biological Significance and Potential Applications
Compounds like 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have significant potential in scientific research. Research into analogs of this compound has shown promising results in analgesic and anti-inflammatory activities. The mechanism of action often involves interactions with specific biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Other compounds within the imidazo[2,1-f]purine class, such as 8-(4-methoxyphenyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, share similar structural features but differ in specific substituents. For example, the latter compound includes a thienyl group instead of a methylallyl group .
Comparison Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume